1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine
CAS No.: 2380185-61-3
Cat. No.: VC4305190
Molecular Formula: C14H15N5S
Molecular Weight: 285.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380185-61-3 |
|---|---|
| Molecular Formula | C14H15N5S |
| Molecular Weight | 285.37 |
| IUPAC Name | 5-methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C14H15N5S/c1-10-6-13(19-14(17-10)15-9-16-19)18-4-2-11(7-18)12-3-5-20-8-12/h3,5-6,8-9,11H,2,4,7H2,1H3 |
| Standard InChI Key | VIUROXMJESCODG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)N3CCC(C3)C4=CSC=C4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C13H14N4S
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Molecular Weight: Approximately 258.34 g/mol
Structural Features
The compound consists of:
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A triazolo[1,5-a]pyrimidine core with a methyl substituent at the 5-position.
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A pyrrolidine ring attached to the 7-position of the triazolopyrimidine scaffold.
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A thiophene ring bound to the pyrrolidine moiety at the 3-position.
Chemical Identifiers
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SMILES Notation:
CC1=NC2=NC=CC(=N2N1)C3CN(CC3)C4=CSC=C4 -
InChI Key: Specific InChI keys for this compound are unavailable in the provided data.
Synthesis Pathways
The synthesis of 1-{5-Methyl- triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine involves:
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Formation of the Triazolopyrimidine Core:
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Attachment of the Pyrrolidine Ring:
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The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination methods.
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Introduction of the Thiophene Group:
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Thiophene derivatives are coupled with pyrrolidine using cross-coupling reactions like Suzuki or Stille coupling.
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Anticancer Activity
Triazolopyrimidines are known for their anticancer properties due to their ability to inhibit enzymes like kinases and dihydrofolate reductase (DHFR). The thiophene group may enhance binding affinity to biological targets through π-stacking interactions .
Spectroscopic Techniques
Characterization of this compound typically involves:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess chemical shifts.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups such as C=N, C-S, and aromatic rings.
Crystallography
X-ray crystallography may be employed to determine the precise three-dimensional structure.
Comparative Data Table
| Feature | Data |
|---|---|
| Molecular Formula | C13H14N4S |
| Molecular Weight | 258.34 g/mol |
| Key Functional Groups | Triazolopyrimidine, Pyrrolidine, Thiophene |
| Potential Applications | Anticancer, Antimicrobial |
| Analytical Techniques | NMR, MS, IR |
| Drug-Like Properties | Adheres to Lipinski's Rule of Five |
Mechanistic Studies
Further research is needed to elucidate the mechanism of action for its biological activities.
Toxicological Evaluation
Comprehensive toxicity studies are essential to assess safety profiles in preclinical models.
Derivative Synthesis
Synthesizing analogs by modifying substituents on the triazolopyrimidine or thiophene rings could optimize pharmacological properties.
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